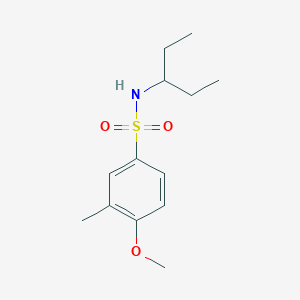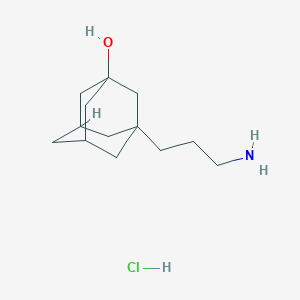
N-1H-indol-6-yl-4-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1H-indol-6-yl-4-iodobenzenesulfonamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division, spindle assembly, and chromosome segregation. MLN8054 has been extensively studied for its potential use as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
N-1H-indol-6-yl-4-iodobenzenesulfonamide inhibits the activity of Aurora A kinase, which is essential for the proper regulation of cell division. Aurora A kinase plays a crucial role in spindle assembly and chromosome segregation during mitosis. Inhibition of Aurora A kinase by N-1H-indol-6-yl-4-iodobenzenesulfonamide leads to defects in spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-1H-indol-6-yl-4-iodobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. N-1H-indol-6-yl-4-iodobenzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N-1H-indol-6-yl-4-iodobenzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cell division and cancer. N-1H-indol-6-yl-4-iodobenzenesulfonamide has also been shown to be effective in combination with other anticancer agents, making it a useful tool for studying combination therapies. However, N-1H-indol-6-yl-4-iodobenzenesulfonamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on N-1H-indol-6-yl-4-iodobenzenesulfonamide. One area of research could focus on the development of more potent and selective inhibitors of Aurora A kinase. Another area of research could focus on the development of combination therapies that include N-1H-indol-6-yl-4-iodobenzenesulfonamide. Additionally, research could focus on the use of N-1H-indol-6-yl-4-iodobenzenesulfonamide in combination with immunotherapy approaches for the treatment of cancer. Finally, research could focus on the development of novel drug delivery systems to improve the solubility and bioavailability of N-1H-indol-6-yl-4-iodobenzenesulfonamide.
Synthesis Methods
The synthesis of N-1H-indol-6-yl-4-iodobenzenesulfonamide involves a multistep process that includes the reaction of 2,3-dichloro-5-nitrobenzoic acid with 2-methylindole to form the corresponding acid. This is followed by the reaction of the acid with thionyl chloride to form the acid chloride, which is then reacted with 4-iodobenzenesulfonamide to form N-1H-indol-6-yl-4-iodobenzenesulfonamide.
Scientific Research Applications
N-1H-indol-6-yl-4-iodobenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. N-1H-indol-6-yl-4-iodobenzenesulfonamide has also been shown to be effective in combination with other anticancer agents, such as paclitaxel and gemcitabine.
properties
IUPAC Name |
N-(1H-indol-6-yl)-4-iodobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c15-11-2-5-13(6-3-11)20(18,19)17-12-4-1-10-7-8-16-14(10)9-12/h1-9,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYGILZMQJAMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NS(=O)(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[tert-butyl(methyl)amino]ethyl 3-phenylpropanoate hydrochloride](/img/structure/B6033203.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033211.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
![1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol](/img/structure/B6033236.png)
![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)
![N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6033258.png)

![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033267.png)
![3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6033286.png)
![N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine](/img/structure/B6033296.png)
